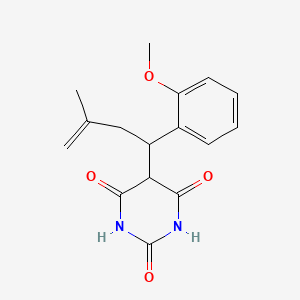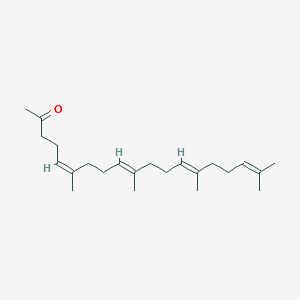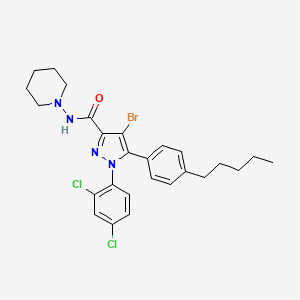
5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring substituted with a methoxyphenyl group and a butenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common method involves the condensation of a methoxyphenyl-substituted aldehyde with a suitable pyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by cyclization to form the pyrimidinetrione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidinetriones: Compounds with similar pyrimidine cores but different substituents.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Butenyl Substituted Compounds: Molecules with butenyl side chains attached to various cores.
Uniqueness
5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
109317-86-4 |
|---|---|
Fórmula molecular |
C16H18N2O4 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
5-[1-(2-methoxyphenyl)-3-methylbut-3-enyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H18N2O4/c1-9(2)8-11(10-6-4-5-7-12(10)22-3)13-14(19)17-16(21)18-15(13)20/h4-7,11,13H,1,8H2,2-3H3,(H2,17,18,19,20,21) |
Clave InChI |
DXPYYHHSZQEVGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(C1C(=O)NC(=O)NC1=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















